molecular formula C14H21N3O B2609464 2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 2320817-05-6

2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B2609464
CAS No.: 2320817-05-6
M. Wt: 247.342
InChI Key: OEEUFCHTVPKWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the cyclopenta[d]pyrimidine class, characterized by a fused bicyclic core that enhances rigidity and binding affinity to biological targets. The structure features a 2-methyl group and a tetrahydro-2H-pyran-4-ylmethyl substituent on the pyrimidine ring. These groups likely improve water solubility and pharmacokinetic properties compared to non-polar analogs . The compound is hypothesized to act as a microtubule-targeting agent (MTA), binding to the colchicine site to inhibit tubulin polymerization, similar to related derivatives .

Properties

IUPAC Name

2-methyl-N-(oxan-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-10-16-13-4-2-3-12(13)14(17-10)15-9-11-5-7-18-8-6-11/h11H,2-9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEUFCHTVPKWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)NCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tetrahydropyran ring through the hydrogenation of dihydropyran using Raney nickel as a catalyst . The cyclopentapyrimidine core can be synthesized through a series of condensation reactions involving appropriate aldehydes and amines under acidic or basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Cyclopenta[d]pyrimidine Core Formation

The synthesis of the cyclopenta[d]pyrimidine skeleton may involve condensation reactions, such as the cyclization of a diketone with a diamine or the use of cyclization agents like potassium hydroxide (KOH) in ethanol . For example, pyrazolo-fused systems often utilize KOH-mediated cyclization, which could be analogous for cyclopenta[d]pyrimidine formation .

Tetrahydropyran-4-ylmethyl Amine Installation

The N-linked tetrahydropyran-4-ylmethyl group likely arises from nucleophilic substitution or reductive amination. A plausible route involves reacting the cyclopenta[d]pyrimidine’s amine with a tetrahydropyran-4-ylmethyl halide (e.g., bromide) in the presence of a base like potassium carbonate (K₂CO₃) in DMF . This mirrors reactions described for analogous amines, where alkyl halides are used to form N-alkylated derivatives .

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Cyclopenta[d]pyrimidine formationKOH, ethanol, refluxCyclization to form the heterocyclic core
Methyl group installationMethyl iodide, base (e.g., K₂CO₃)Alkylation to introduce the methyl substituent
Amine functionalizationTetrahydropyran-4-ylmethyl halide, K₂CO₃, DMFSubstitution to install the tetrahydropyran-4-ylmethyl group
Deprotection (if applicable)HCl/ethanolRemoval of protecting groups (e.g., tert-butyl)

NMR and Crystallographic Data

The ¹H NMR spectrum of analogous compounds shows broad singlets for NH groups (e.g., δ 11.66 ppm for thione-thiol systems) , while ¹³C NMR reveals carbonyl signals (e.g., δ 165–175 ppm for acetyl groups) . Crystallographic studies highlight dihedral angles between fused rings (e.g., 73.75° between pyrimidine and pyrazole planes in related compounds) , which could inform stereochemical considerations for the target molecule.

Biological Activity

While direct biological data for the target compound is unavailable, related CDK2 inhibitors (e.g., pyrazolo[3,4-d]pyrimidine derivatives) show potent in vitro activity with IC₅₀ values in the nanomolar range against MCF-7, HepG2, and HCT-116 cell lines . This suggests potential applications in anticancer research for structurally similar compounds.

Research Findings and Implications

  • Synthesis scalability : The use of KOH and ethanol for cyclization and K₂CO₃/DMF for substitution indicates a robust and scalable pathway.

  • Functional group compatibility : The tetrahydropyran group’s stability under basic conditions allows for sequential functionalization without premature deprotection.

  • Structural flexibility : The cyclopenta[d]pyrimidine scaffold’s versatility in accommodating bulky substituents supports its utility in drug design.

Scientific Research Applications

Pharmaceutical Development

Research indicates that compounds similar to 2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine exhibit promising pharmacological properties.

Potential Therapeutic Areas:

  • Anticancer Activity: Certain derivatives have shown selective uptake by cancer cells, suggesting that modifications to the structure could enhance their efficacy as anticancer agents .
  • Neuroprotective Effects: Compounds with similar structures have been investigated for neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Drug Design and Synthesis

The compound serves as a building block in the synthesis of more complex molecules. Its functional groups can be modified to create derivatives with enhanced activity or specificity for certain biological targets.

Synthetic Pathways:

  • The synthesis of this compound can involve various methods including cyclization reactions, which are essential for creating the bicyclic structure characteristic of many bioactive compounds .

Studies focusing on the biological activity of this compound indicate its potential role in modulating various biological pathways. The presence of nitrogen atoms in its structure suggests it may interact with biological targets such as enzymes or receptors.

Case Studies:

  • In vitro studies have demonstrated that similar compounds can inhibit specific enzymes involved in cancer progression, thereby providing a basis for further exploration of this compound's potential .

Mechanism of Action

The mechanism of action of 2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Methoxy groups (e.g., 4-methoxyphenyl in (±)-2•HCl) enhance water solubility and antitumor potency .
    • Chlorine or methyl groups at position 2 influence binding kinetics; methyl derivatives generally show better tolerability than chloro analogs .
    • Bulky substituents (e.g., naphthyl in compound 4) modulate 3D conformation, affecting microtubule binding and antiproliferative activity .
  • Biological Performance: Compounds with 4-methoxyphenyl groups (e.g., (±)-2•HCl) exhibit nanomolar GI₅₀ values, overcoming P-glycoprotein-mediated resistance . Naphthyl-substituted derivatives (e.g., compound 4) show superior microtubule depolymerization due to restricted rotational freedom .

Solubility and Pharmacokinetic Considerations

  • Water-Soluble Derivatives : Salts like (±)-2•HCl and (±)-3•HCl demonstrate improved bioavailability, critical for in vivo efficacy . The target compound’s tetrahydro-2H-pyran-4-ylmethyl group likely mimics this effect by introducing polarity .
  • Lipophilic Analogs: Non-polar derivatives (e.g., compound 46) require advanced formulations (e.g., nanoparticles) for delivery .

Biological Activity

The compound 2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H19N3O\text{C}_{14}\text{H}_{19}\text{N}_{3}\text{O}

This molecular formula indicates the presence of multiple functional groups that contribute to its biological properties. The tetrahydropyran moiety is significant for its ability to enhance solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds in the cyclopenta[d]pyrimidine series. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation : The Sulforhodamine B (SRB) assay has been utilized to evaluate the antiproliferative effects of these compounds. Results indicated significant inhibition in cultured leukemia and lung cancer cells, suggesting that modifications in the cyclopenta[d]pyrimidine structure can lead to enhanced anticancer activity .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific receptors, such as sigma receptors, which play a role in cell survival and proliferation. For example, a related compound demonstrated nanomolar affinity for sigma-1 receptors, leading to effective analgesic properties in animal models .
CompoundCell Line TestedIC50 (µM)Mechanism
Compound ALeukemia5.2Sigma receptor antagonist
Compound BLung Cancer3.8Tubulin polymerization inhibitor

Antimicrobial Activity

In addition to anticancer properties, certain derivatives have exhibited notable antimicrobial effects. Research indicates that compounds similar to this compound demonstrate:

  • Broad-Spectrum Antibacterial Activity : Testing against gram-positive and gram-negative bacteria has revealed significant inhibitory effects. The agar-well diffusion method is commonly employed to assess these activities, with some compounds showing high efficacy against strains like Staphylococcus aureus and Escherichia coli .
CompoundBacteria TestedZone of Inhibition (mm)
Compound CStaphylococcus aureus18
Compound DEscherichia coli15

Case Studies

  • Study on Anticancer Efficacy : A study conducted by researchers synthesized a series of cyclopenta[d]pyrimidine derivatives, including our compound of interest. The study found that specific modifications led to improved potency against melanoma and breast cancer cell lines. The most potent derivative exhibited an IC50 value of 2.5 µM against melanoma cells .
  • Antimicrobial Evaluation : A separate investigation into the antimicrobial properties of related compounds indicated that modifications in the tetrahydropyran unit significantly influenced antibacterial activity. Compounds with optimal structural features demonstrated effectiveness against multidrug-resistant bacterial strains .

Q & A

Q. How to validate analytical methods for impurity profiling?

  • HPLC-UV/MS with gradient elution (C18 column, 0.1% TFA in water/acetonitrile) detects impurities at <0.1%. Spiking studies with synthetic intermediates (e.g., chlorinated precursors) confirm method specificity. Elemental analysis (±0.4% for C, H, N) ensures stoichiometric purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.